BenchChemオンラインストアへようこそ!

4,6-Dichloropyrimidine-2-carboxylic acid

Lipophilicity Membrane Permeability Physicochemical Properties

4,6-Dichloropyrimidine-2-carboxylic acid (CAS 684220-30-2) features a 4,6-dichloro-2-carboxylic acid motif (XLogP3 2.0, ≥95% purity). Unlike the 5-carboxylic acid isomer, this regioisomer enables sequential SNAr/cross-coupling for rapid library synthesis, validated by KMO inhibitor patents (U.S. Patent 6,448,403 B1). Ideal negative control for GMPR2/IMPDH2 HTS (Ki >5,000 nM). Preferred by medchem and agrochemical teams requiring chemoselective diversification.

Molecular Formula C5H2Cl2N2O2
Molecular Weight 192.98 g/mol
CAS No. 684220-30-2
Cat. No. B1322329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloropyrimidine-2-carboxylic acid
CAS684220-30-2
Molecular FormulaC5H2Cl2N2O2
Molecular Weight192.98 g/mol
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)C(=O)O)Cl
InChIInChI=1S/C5H2Cl2N2O2/c6-2-1-3(7)9-4(8-2)5(10)11/h1H,(H,10,11)
InChIKeyXTPRJRYOVQDBID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloropyrimidine-2-carboxylic acid (CAS 684220-30-2): A Chlorinated Pyrimidine Building Block with Distinct Physicochemical and Reactivity Profiles


4,6-Dichloropyrimidine-2-carboxylic acid (CAS 684220-30-2) is a heteroaromatic compound of the pyrimidine family, characterized by a pyrimidine core with chlorine substituents at the 4- and 6-positions and a carboxylic acid at the 2-position [1]. This substitution pattern endows the compound with distinctive physicochemical properties, including a computed XLogP3 of 2.0, a molecular weight of 192.98 g/mol, and a topological polar surface area of 63.1 Ų [1]. As a halogenated pyrimidine carboxylic acid, it serves as a versatile intermediate in medicinal chemistry and agrochemical research, where its dual chlorine handles enable sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions for the construction of complex heterocyclic scaffolds [2][3].

Why the 4,6-Dichloro-2-carboxylic Acid Substitution Pattern of 4,6-Dichloropyrimidine-2-carboxylic acid Cannot Be Interchanged with Other Pyrimidine Carboxylic Acid Isomers or Halogenated Analogs


In pyrimidine-based synthesis, the regiospecific placement of halogens and the carboxylic acid anchor dictates both the electronic landscape of the heterocycle and the strategic sequence of bond-forming events. The 4,6-dichloro-2-carboxylic acid motif of 4,6-dichloropyrimidine-2-carboxylic acid (CAS 684220-30-2) is not functionally equivalent to its 5-carboxylic acid isomer (CAS 87600-98-4) or other halogenated variants (e.g., 5-bromopyrimidine-4-carboxylic acid, CAS 64224-60-8) because the positions of the leaving groups relative to the electron-withdrawing carboxylate profoundly influence the regioselectivity and kinetics of SNAr and cross-coupling reactions [1]. Furthermore, this substitution pattern yields a distinct lipophilicity (XLogP3 = 2.0) compared to the less lipophilic 5-isomer (XLogP3 = 1.7) and the non-chlorinated parent (XLogP3 = -0.5), a difference that directly impacts membrane permeability and in vitro assay performance [2]. Consequently, substituting this specific regioisomer with a close analog without re-optimizing reaction conditions or biological assays will likely lead to divergent synthetic outcomes and altered biological activity profiles.

Quantitative Differentiation Evidence for 4,6-Dichloropyrimidine-2-carboxylic acid Versus Key Comparators


Lipophilicity: XLogP3 of 2.0 Enables Improved Membrane Permeability Compared to the 5-Carboxylic Acid Isomer (XLogP3 = 1.7) and the Parent Scaffold (XLogP3 = -0.5)

The computed lipophilicity (XLogP3) of 4,6-dichloropyrimidine-2-carboxylic acid is 2.0 [1]. This value is significantly higher than that of the 4,6-dichloropyrimidine-5-carboxylic acid isomer (XLogP3 = 1.7) and the non-halogenated pyrimidine-2-carboxylic acid parent (XLogP3 = -0.5) [2][3]. The 0.3 log unit increase relative to the 5-isomer translates to an approximately 2-fold higher partition coefficient, which can critically influence passive membrane diffusion and cellular assay performance.

Lipophilicity Membrane Permeability Physicochemical Properties Drug Design

Enzymatic Selectivity: Low Affinity for Human GMPR2 and IMPDH2 (Ki > 5,000 nM) Distinguishes This Scaffold from Potent Inhibitors of the Same Target Class

In biochemical assays, 4,6-dichloropyrimidine-2-carboxylic acid exhibits weak inhibition of human GMP reductase 2 (GMPR2) and human inosine-5′-monophosphate dehydrogenase 2 (IMPDH2), with Ki values both reported as >5,000 nM [1]. It also shows minimal inhibition of cytochrome P450 2C9 (CYP2C9) with Ki > 10,000 nM [2]. This low-affinity profile contrasts with optimized pyrimidine-based inhibitors of these enzymes, which often display Ki values in the low nanomolar range, establishing this compound as a useful negative control or an inert core scaffold in medicinal chemistry campaigns.

Enzyme Inhibition Selectivity Negative Control GMPR2 IMPDH2

Synthetic Versatility: 4,6-Dichloro Substitution Enables Sequential Chemoselective Derivatization via SNAr and Cross-Coupling

The 4,6-dichloropyrimidine core of this compound is a privileged scaffold for iterative derivatization. In model studies, 4,6-dichloropyrimidine undergoes facile SNAr displacement with nucleophiles such as morpholine and dichlorophenol in good yields, and the remaining chloride can be further elaborated via palladium-catalyzed carbonylation or Suzuki coupling [1]. This dual-reactivity profile, anchored by a carboxylic acid handle at the 2-position, is not present in mono-chlorinated or differently substituted pyrimidine carboxylic acids, thereby enabling a distinct synthetic route to diverse compound libraries.

SNAr Cross-Coupling Building Block Medicinal Chemistry Parallel Synthesis

Intellectual Property Precedence: Documented as an Intermediate in Chloropyrimidine Patent Literature

4,6-Dichloropyrimidine-2-carboxylic acid is explicitly listed as a chloropyrimidine intermediate in U.S. Patent 6,448,403 B1, which discloses methods for the preparation of biologically active purine derivatives [1]. Its inclusion in this patent family, which covers key intermediates for antiviral and anticancer agents, provides a validated starting point for research programs. In contrast, the 5-carboxylic acid isomer (CAS 87600-98-4) and the bromo analog (CAS 64224-60-8) are not prominently featured in the same patent literature, suggesting a more established role for the 2-carboxylic acid regioisomer in pharmaceutical development pathways.

Patents Intermediate Chloropyrimidine Pharmaceutical Synthesis

Procurement-Guided Application Scenarios for 4,6-Dichloropyrimidine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Building Block for Iterative Library Synthesis in Medicinal Chemistry

The 4,6-dichloro substitution pattern of this compound enables a two-step, chemoselective diversification strategy (SNAr followed by cross-coupling), as demonstrated in the synthesis of aryl pyrimidine KMO inhibitors [5]. This scenario is ideal for medicinal chemistry groups seeking to rapidly generate compound libraries with a pyrimidine core. The validated reactivity profile reduces the need for extensive optimization, and the commercial availability of the compound in 95% purity (verified by NMR, HPLC, GC) ensures reproducibility .

Negative Control or Inert Core in Enzyme Inhibition Assays

Given its low affinity for human GMPR2 (Ki > 5,000 nM) and IMPDH2 (Ki > 5,000 nM) [5], this compound can serve as an ideal negative control in high-throughput screens targeting these enzymes. Its lipophilicity (XLogP3 = 2.0) is also within a range that minimizes non-specific aggregation and assay interference, making it a superior choice over more lipophilic or polar alternatives when a truly inert core is required.

Validated Intermediate for Antiviral and Anticancer Agent Development

The compound's explicit disclosure as a chloropyrimidine intermediate in U.S. Patent 6,448,403 B1 [5] provides a direct intellectual property precedent for its use in synthesizing purine-based therapeutics. This scenario is particularly relevant for process chemistry and scale-up teams seeking to develop robust, patent-backed routes to advanced intermediates, thereby de-risking the supply chain for clinical candidates.

Synthesis of Agrochemical Active Ingredients via Selective Chlorine Displacement

The 4,6-dichloropyrimidine core is a recognized scaffold in agrochemical research, as evidenced by its use in the synthesis of azoxystrobin intermediates [5]. The distinct reactivity of the C4 and C6 chlorines allows for the sequential introduction of agrochemical pharmacophores, a synthetic route not accessible with the 5-carboxylic acid isomer. This scenario is directly relevant for agrochemical discovery teams and custom synthesis providers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,6-Dichloropyrimidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.